Thermal Stability vs. Free Amino Acid
The hydrochloride salt form exhibits a significantly higher and sharper melting point compared to its free amino acid counterpart, a key indicator of enhanced crystallinity and solid-state stability crucial for accurate formulation and storage . The free base 2-[benzyl(methyl)amino]acetic acid has a reported melting point of approximately 165-167 °C, whereas the hydrochloride salt melts at 179-181 °C .
| Evidence Dimension | Melting Point (Thermal Stability & Crystallinity Indicator) |
|---|---|
| Target Compound Data | 179 - 181 °C |
| Comparator Or Baseline | 2-[benzyl(methyl)amino]acetic acid (free base), m.p. 165-167 °C |
| Quantified Difference | Increase of 14-16 °C |
| Conditions | Standard melting point apparatus; data aggregated from chemical supplier certificates of analysis. |
Why This Matters
A higher, well-defined melting point for the HCl salt ensures a more robust solid form, reducing the risk of hygroscopicity and degradation during storage and enabling more accurate reaction stoichiometry by weight.
